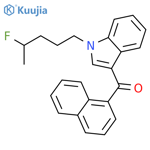

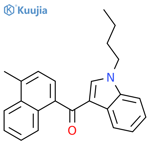

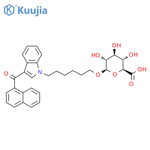

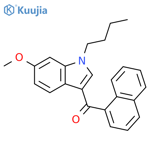

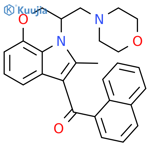

ナフチロイルインドール

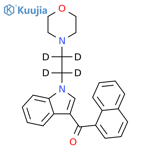

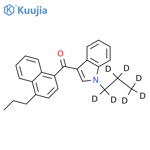

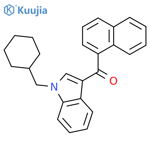

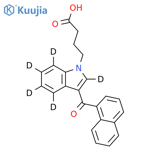

Naphthoylindolesはナフタレンとインドール環が融合した有機化合物で、構造的剛性と調整可能な電子特性を特徴とする。その特異な骨格は、生物学的系におけるターゲット相互作用を促進し、医薬品開発における酵素阻害や受容体調節活性を示す中間体としての価値を有する。また、光起電特性や電荷輸送能を活かし、オプトエレクトロニクス分野での機能材料構築に寄与する。合成化学においては、複雑な分子構造の効率的構築に貢献する安定性と反応性のバランスが優れている。

関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

推奨される供給者

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品